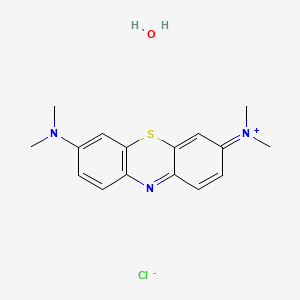

Methylene blue hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10H,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVSELLRAGBDLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7220-79-3, 122965-43-9, 67183-68-0 | |

| Record name | Methylene blue trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7220-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Bis(dimethylamino)phenothiazin-5-ium, chloride, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122965-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene Blue monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067183680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE BLUE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3YJW1TB3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methylene Blue Hydrate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of methylene (B1212753) blue hydrate (B1144303), a compound of significant interest in various scientific and medical fields. This document details experimental protocols for its preparation and purification, along with a comprehensive analysis of its physicochemical properties through various analytical techniques.

Introduction

Methylene blue, a heterocyclic aromatic compound, is a water-soluble cationic dye with a wide range of applications, including as a biological stain, a redox indicator, and a therapeutic agent.[1] It exists in various hydrated forms, with the number of water molecules influencing its crystalline structure and stability.[2][3] Understanding the synthesis of specific hydrates and their precise characterization is crucial for its application in research and drug development, ensuring reproducibility and efficacy.

Synthesis of Methylene Blue Hydrate

The synthesis of methylene blue typically involves the oxidation of N,N-dimethyl-p-phenylenediamine in the presence of sodium thiosulfate (B1220275), followed by a reaction with dimethylaniline, further oxidation, and cyclization to form the thiazine (B8601807) ring structure.[4] The crude product is then purified to yield methylene blue of high purity. The level of hydration is controlled during the final crystallization and drying steps.

General Synthesis Scheme

A common synthetic route starts from N,N-dimethylaniline, which undergoes nitrosation and reduction to form N,N-dimethyl-p-phenylenediamine. This intermediate is then oxidized and reacted with sodium thiosulfate. Subsequent oxidative condensation with N,N-dimethylaniline and ring-closure yields methylene blue.

Caption: General synthetic pathway for methylene blue.

Experimental Protocol: Synthesis of Methylene Blue

This protocol is a generalized procedure based on common synthetic methods.

Materials:

-

N,N-dimethyl-p-phenylenediamine

-

Manganese dioxide (MnO₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

N,N-dimethylaniline hydrochloride

-

Copper sulfate (B86663) (CuSO₄)

-

Water

Procedure:

-

In a reaction vessel, dissolve N,N-dimethyl-p-phenylenediamine in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a predetermined molar equivalent of sulfuric or hydrochloric acid.

-

Add sodium thiosulfate to the acidic solution.

-

Gradually add manganese dioxide as the oxidizing agent while maintaining the low temperature to form a slurry containing 2-amino-5-dimethylaminophenyl thiosulfonic acid.

-

To this reaction mixture, add a solution of N,N-dimethylaniline hydrochloride.

-

Add additional manganese dioxide and acid to facilitate the formation of the indamine intermediate.

-

Introduce copper sulfate as a catalyst and heat the reaction mixture to approximately 70-98 °C to induce cyclization and formation of methylene blue.

-

Monitor the reaction completion using appropriate analytical techniques (e.g., TLC).

-

Upon completion, the crude methylene blue is recovered, typically by filtration.

Purification and Preparation of Specific Hydrates

Purification of crude methylene blue is essential to remove unreacted starting materials, byproducts, and inorganic salts. The degree of hydration can be controlled through the purification and drying conditions.

Purification by Recrystallization

Protocol:

-

Dissolve the crude methylene blue product in 0.1 M hydrochloric acid with gentle heating (e.g., 60 °C).

-

Allow the solution to cool to room temperature for crystallization to occur.

-

Collect the crystals by suction filtration.

-

Repeat the recrystallization process with the same volume and concentration of hydrochloric acid.

-

Finally, recrystallize the product from water.

-

Dry the purified crystals under controlled conditions to obtain the desired hydrate.

Preparation of Specific Hydrates

-

Methylene Blue Pentahydrate: This hydrate can be obtained by recrystallization from an aqueous HCl solution.[5]

-

Methylene Blue Dihydrate: Prepared by suspension equilibration of the pentahydrate in a 10-fold excess of 2-propanol containing 0.5% water, followed by drying at 40 °C for 3 hours.[5]

Caption: Workflow for purification and specific hydrate formation.

Characterization of this compound

A variety of analytical techniques are employed to characterize the structure, purity, and hydration state of methylene blue.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₈ClN₃S (anhydrous) |

| Molecular Weight | 319.85 g/mol (anhydrous) |

| Appearance | Dark green crystalline powder |

| Solubility | Soluble in water, ethanol; insoluble in ether |

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique to identify the crystalline form and the hydration state of methylene blue, as each hydrate possesses a unique crystal lattice.

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.

-

Analysis: The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.

Comparative XRPD Data for Methylene Blue Hydrates

| Hydrate Form | Characteristic 2θ Peaks (°) |

| Pentahydrate | 10.8, 13.5, 14.2, 21.7, 24.1, 26.5, 27.2 |

| Dihydrate | 6.8, 11.5, 17.8, 20.7, 23.9, 25.9, 27.8 |

| Anhydrous | 8.5, 14.1, 16.9, 21.3, 23.5, 26.1, 27.4 |

Note: Peak positions are approximate and can vary slightly based on experimental conditions.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the water content and study the thermal stability of the hydrates.

Experimental Protocol:

-

Instrument: TGA and DSC analyzers.

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an aluminum pan.

-

TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature.

-

DSC Analysis: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference.

Comparative Thermal Analysis Data

| Hydrate Form | TGA Weight Loss (%) | DSC Endothermic Peak (°C) |

| Pentahydrate | ~22% (corresponding to 5 H₂O) | ~100-120 (dehydration) |

| Dihydrate | ~10% (corresponding to 2 H₂O) | ~80-100 (dehydration) |

| Monohydrate | ~5.3% (corresponding to 1 H₂O) | ~150-170 (dehydration) |

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in the molecule and to probe the interactions of water molecules in the hydrates.

Experimental Protocol:

-

Instrument: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the powder is placed directly on the ATR crystal.

-

Analysis: The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.

Characteristic FTIR Absorption Bands for Methylene Blue

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water molecules in hydrates |

| ~1600 | C=C and C=N stretching in the aromatic rings |

| ~1395 | C-H in-plane bending |

| ~1340 | C-N stretching of the dimethylamino group |

| ~1175 | C-N stretching |

| ~885 | C-H out-of-plane bending |

The intensity and position of the O-H stretching band can vary significantly between different hydrates.

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying the skeletal vibrations of the methylene blue molecule.

Experimental Protocol:

-

Instrument: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation: A small amount of the powder is placed on a microscope slide.

-

Analysis: The scattered light is collected and analyzed to generate the Raman spectrum.

Characteristic Raman Peaks for Methylene Blue

| Wavenumber (cm⁻¹) | Assignment |

| ~1624 | C-C ring stretching |

| ~1399 | In-plane C-H ring deformation |

| ~1185 | C-H in-plane bending |

| ~504 | C-N-C skeletal bending |

| ~450 | C-S-C skeletal bending |

UV-Vis spectroscopy is used to determine the concentration of methylene blue in solution and to study its aggregation behavior.

Experimental Protocol:

-

Instrument: UV-Vis spectrophotometer.

-

Sample Preparation: A solution of methylene blue is prepared in a suitable solvent (e.g., water or ethanol) at a known concentration.

-

Analysis: The absorbance spectrum is recorded over the visible and ultraviolet range.

UV-Vis Absorption Data for Methylene Blue

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Water | ~664 | ~80,000 - 95,000 |

| Ethanol | ~655 | ~75,000 - 90,000 |

Methylene blue exhibits a shoulder at ~615 nm in aqueous solutions, which is attributed to the formation of dimers.

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound require careful control of reaction conditions and purification processes to obtain the desired form with high purity. The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of methylene blue hydrates, which is essential for its reliable application in research and development. The provided protocols and data serve as a valuable resource for scientists and professionals working with this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Transformation and dehydration kinetics of methylene blue hydrates detected by terahertz time-domain spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07118C [pubs.rsc.org]

chemical properties of Methylene blue hydrate for research

An In-depth Technical Guide to the Chemical Properties of Methylene (B1212753) Blue Hydrate (B1144303) for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical, physical, and biochemical properties of Methylene Blue Hydrate. It is intended to serve as a technical resource for professionals engaged in scientific research and drug development. The document details the compound's spectral characteristics, redox behavior, and its interactions with key biological pathways, supported by established experimental methodologies.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound belonging to the phenothiazine (B1677639) class of dyes.[1] At room temperature, it exists as a dark green, odorless, crystalline powder that forms a characteristic blue solution when dissolved in water.[1][2][3] The hydrated form typically contains three molecules of water per molecule of Methylene Blue.[1][3] Its intense color is due to an extensive system of conjugated double bonds in its molecular structure, which absorbs light in the red-orange region of the visible spectrum.[4]

Quantitative data regarding the fundamental properties of this compound are summarized below for ease of reference.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₈ClN₃S · xH₂O | [1][4][5][6] |

| Molecular Weight | 319.85 g/mol (anhydrous basis) | [2][3][6][7] |

| Melting Point | 100–110 °C; 190 °C (with decomposition) | [2][6] |

| Solubility | Water: Freely soluble (1 g in ~25 mL)[1][6][7][8] Ethanol (B145695): Soluble (1 g in ~65 mL); ~3.3 mg/mL[1][4][5][7] DMSO: ~2 mg/mL[5] Dimethylformamide (DMF): ~2 mg/mL[5] PBS (pH 7.2): ~0.14 mg/mL[5] Ether: Insoluble[4] Chloroform: Soluble[8] | [1][4][5][6][7][8] |

| UV-Vis Absorption Maxima (λmax) | Visible Range: ~665-668 nm and a shoulder at ~609-620 nm[7][9][10][11] UV Range: 246 nm, 292 nm[12] | [7][9][10][11][12] |

Redox and Photochemical Properties

Methylene Blue's utility in research is heavily dependent on its redox and photochemical characteristics.

Redox Activity

Methylene Blue is a well-known redox indicator that undergoes a reversible reduction-oxidation reaction.[3] In the presence of a reducing agent, the blue, oxidized form (MB⁺) is converted to its colorless, reduced form, Leucomethylene Blue (LMB).[3][4] This transformation is the basis for the classic "blue bottle" experiment in chemical kinetics.[3] The redox potential (E₀') of the MB⁺/LMB couple is approximately +0.01 V.[3] This property is fundamental to its use in analytical chemistry and as a biological stain to differentiate between living and dead cells; viable cells can reduce MB, remaining unstained, while dead cells cannot and are stained blue.[3][9][13]

Photochemical Behavior

Methylene Blue is an effective photosensitizer.[3][7] When exposed to light, it can be excited to a triplet state.[14] In the presence of molecular oxygen, this excited state can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[7][15][16] This process is the foundation of its application in photodynamic therapy (PDT) for the treatment of cancers and other conditions, where light-activated MB induces cytotoxic effects in target cells.[15][16][17]

Biochemical Properties and Signaling Pathway Interactions

This compound is a potent inhibitor of several key enzymes and has significant effects on crucial cellular pathways, particularly the nitric oxide-cGMP pathway and mitochondrial respiration.[18][19][20]

Inhibition of the Nitric Oxide (NO) - cGMP Pathway

Methylene Blue is widely recognized as an inhibitor of the nitric oxide signaling cascade. It exerts its effects at two primary points:

-

Nitric Oxide Synthase (NOS) Inhibition : It inhibits the activity of NOS, the enzyme responsible for synthesizing nitric oxide from L-arginine.[8][18][21][22] Some studies suggest it is a direct and potent inhibitor of NOS, with an IC50 value as low as 5.3 µM for purified NOS.[21]

-

Soluble Guanylate Cyclase (sGC) Inhibition : It also inhibits sGC, the enzyme that is activated by NO to produce cyclic guanosine (B1672433) monophosphate (cGMP).[8][18][23][24] However, its inhibitory effect on sGC may be less potent than its effect on NOS.[21]

By disrupting this pathway, Methylene Blue prevents NO-mediated smooth muscle relaxation and other cGMP-dependent physiological responses.[21][24]

Interaction with Mitochondrial Electron Transport Chain

Methylene Blue plays a unique role in mitochondrial bioenergetics. It can act as an alternative electron carrier, shuttling electrons within the electron transport chain (ETC).[3][25][26] Specifically, it can accept electrons from NADH, NADPH, and FADH₂, bypassing the compromised Complexes I and III, and directly reduce cytochrome c, which is part of Complex IV.[3][27] This action can enhance mitochondrial respiration, increase ATP production, and simultaneously reduce the leakage of electrons that leads to the formation of superoxide (B77818) radicals.[25][26][28] This mechanism underlies its neuroprotective and anti-aging potential.[25][29]

Experimental Protocols

Detailed methodologies for common research applications of this compound are provided below.

Spectrophotometric Quantification

This protocol determines the concentration of Methylene Blue in a solution using UV-Visible spectrophotometry.

-

Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or ethanol) of a known concentration (e.g., 1 mM).[5] Solutions in organic solvents should be purged with an inert gas.[5] Aqueous solutions are not recommended for storage for more than one day.[5]

-

Preparation of Standards : Create a series of dilutions from the stock solution to generate a standard curve with concentrations spanning the expected range of the unknown sample.

-

Absorbance Measurement : Using a spectrophotometer, measure the absorbance of each standard and the unknown sample at the maximum absorption wavelength (λmax), which is approximately 665 nm.[7][9][11] Use the solvent as a blank.

-

Data Analysis : Plot the absorbance of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which represents the Beer-Lambert law relationship. Use this equation to calculate the concentration of the unknown sample from its absorbance reading.

Methylene Blue Cell Viability Assay

This colorimetric assay quantifies viable cells based on the ability of intracellular enzymes in living cells to reduce Methylene Blue to its colorless form.[13]

Detailed Protocol:

-

Cell Seeding : Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment : Expose cells to the experimental compounds or conditions for the desired duration.

-

Fixation : Carefully remove the culture medium. Fix the cells by adding a fixing solution (e.g., 4% glutaraldehyde) and incubating for 15-20 minutes at room temperature.

-

Staining : Wash the plate with PBS. Add a Methylene Blue staining solution (e.g., 0.5% w/v in borate (B1201080) buffer) to each well and incubate for 10-15 minutes at room temperature.[13]

-

Washing : Remove the staining solution and wash the plate multiple times with distilled water until the wash water runs clear.[13] This step is critical to remove unbound dye.

-

Elution : Add 100 µL of an elution solution (e.g., 0.1 M HCl in ethanol or 1% acetic acid in 50% ethanol) to each well.[13]

-

Quantification : Place the plate on a shaker for 15-20 minutes to ensure complete elution of the dye.[13] Measure the absorbance of the eluted dye in each well at approximately 665 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

Note on Assay Interference : Methylene Blue is a redox-active compound and can interfere with viability assays that rely on redox chemistry (e.g., MTT, XTT, resazurin) by directly reducing the assay substrate.[30] This can lead to false-positive results.[30] To mitigate this, a "cell-free" control containing Methylene Blue and the assay reagent (but no cells) should always be included to quantify direct chemical reduction.[30]

Histological Staining Protocol (Löffler's Methylene Blue)

This protocol is used for staining bacteria and histological sections for microscopic examination.[31][32]

-

Sample Preparation :

-

Smears : Prepare a smear of the sample (e.g., bacteria, punctates) on a glass slide, air-dry, and heat-fix by passing it through a flame 2-3 times.[31][33]

-

Histological Sections : Deparaffinize tissue sections in xylene and rehydrate through a descending series of alcohol concentrations to water.[31][34]

-

-

Staining : Flood the slide with Löffler's Methylene Blue solution (a formulation containing potassium hydroxide).[32] Let the stain act for 1-3 minutes.[33] For compact tissue, a 1:10 dilution of the solution with distilled water is recommended to prevent overstaining.[31]

-

Washing : Gently rinse the slide with tap water to remove excess stain.[33]

-

Drying and Mounting : Blot the slide dry with tissue paper.[33] The sample can be observed directly under a microscope. For long-term storage, dehydrate the sample through an ascending alcohol series, clear with xylene, and mount with a coverslip using a non-aqueous mounting medium.[31]

-

Observation : Methylene Blue is a cationic stain and will bind to negatively charged components of the cell, such as nucleic acids (DNA and RNA) in the nucleus and cytoplasm, staining them blue.[32][33]

References

- 1. Methylene Blue | 61-73-4 [chemicalbook.com]

- 2. lobachemie.com [lobachemie.com]

- 3. Methylene blue - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Buy this compound 95% AR at Best Price, Analytical Reagent Grade [abchemicalindustries.com]

- 7. Methylene Blue Spectra [omlc.org]

- 8. METHYLENE BLUE | 122965-43-9 [chemicalbook.com]

- 9. uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. UV-Vis Spectrum of Methylene Blue | SIELC Technologies [sielc.com]

- 13. benchchem.com [benchchem.com]

- 14. books.google.cn [books.google.cn]

- 15. Photochemical interactions of methylene blue and analogues with DNA and other biological substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Binding, aggregation and photochemical properties of methylene blue in mitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. METHYLENE BLUE | CAS#:122965-43-9 | Chemsrc [chemsrc.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Inhibition of nitric oxide synthesis by methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. selleckchem.com [selleckchem.com]

- 24. Methylene Blue Is a Guanylate Cyclase Inhibitor That Does Not Interfere with Nitric Oxide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dianarangaves.com [dianarangaves.com]

- 26. Methylene Blue And Its Impact On Mitochondrial Function, A Deep Dive - Renoja [renoja.com]

- 27. Neuroprotective Actions of Methylene Blue and Its Derivatives | PLOS One [journals.plos.org]

- 28. Methylene blue protects mitochondrial respiration from ethanol withdrawal stress [file.scirp.org]

- 29. advancedivhealth.com [advancedivhealth.com]

- 30. benchchem.com [benchchem.com]

- 31. merckmillipore.com [merckmillipore.com]

- 32. youtube.com [youtube.com]

- 33. protocols.io [protocols.io]

- 34. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and History of Methylene Blue as a Biological Stain

Introduction: The Dawn of Synthetic Staining

In the landscape of biological research, few compounds are as foundational or versatile as Methylene (B1212753) blue. First synthesized in 1876 by German chemist Heinrich Caro at Badische Anilin- und Sodafabrik (BASF), it was initially intended as a textile dye for cotton.[1][2][3] However, its profound impact would soon be realized not in the textile mills, but in the pioneering laboratories of microbiology and histology. This guide provides a comprehensive technical overview of the discovery and history of Methylene blue as a biological stain, detailing its chemical properties, the seminal experiments that established its use, and the enduring principles of its application. It is crucial to distinguish Methylene blue, a basic thiazine (B8601807) dye, from methyl blue, an acidic triphenylmethane (B1682552) dye used for staining collagen; the two are chemically distinct and have different histological applications.[4]

The Pioneers: Ehrlich, Koch, and the Selective Power of a Dye

The transition of Methylene blue from an industrial dye to an indispensable laboratory tool was driven by the insights of two of the 19th century's most influential medical scientists: Paul Ehrlich and Robert Koch.

Paul Ehrlich: The "Magic Bullet" and Vital Staining

Paul Ehrlich, a German physician and scientist, was captivated by the concept of "chemical affinity"—the idea that specific chemicals could bind selectively to certain cells or tissues.[5] In the 1870s and 1880s, he systematically investigated the new synthetic aniline (B41778) dyes. He observed that Methylene blue displayed a remarkable specificity, selectively staining nerve cells while leaving adjacent cells untouched.[5][6] This observation was a cornerstone in the field of neurohistology.

Ehrlich extended this principle to the burgeoning field of bacteriology, noting that Methylene blue could also stain pathogens, such as the malaria parasite (Plasmodium), within blood samples.[2][7][8] This led to his revolutionary "magic bullet" (or Zauberkugel) concept: the hypothesis that a chemical compound could be designed to selectively target and destroy a specific pathogen without harming the host organism.[5][7] This idea laid the groundwork for modern chemotherapy. In 1891, working with Paul Guttmann, Ehrlich successfully used Methylene blue to treat two patients with malaria, marking one of the first instances of a synthetic drug being used to cure an infectious disease.[1][9]

Furthermore, Ehrlich pioneered the technique of vital staining , using dilute solutions of Methylene blue to stain living tissues (in vivo or supravitally), most notably for examining the innervation of muscles and organs.[6][10] His work also laid the foundation for hematology by using dye mixtures, including Methylene blue, to differentiate various types of blood cells.[6][11]

Robert Koch: Visualizing the Invisible Enemy

While Ehrlich explored the selective and therapeutic potential of Methylene blue, his contemporary Robert Koch applied it to a critical problem in bacteriology: visualizing the agents of infectious disease. Bacteria are nearly colorless and difficult to see under a microscope.[12] Koch found Methylene blue to be an excellent stain for observing bacterial morphology.[7][9]

His most famous application of the dye came during his groundbreaking research on tuberculosis. The causative agent, Mycobacterium tuberculosis, was notoriously difficult to stain due to the waxy mycolic acid in its cell wall. In 1882, Koch developed a novel staining technique where he first treated fixed specimens with a hot, alkaline solution of Methylene blue and then applied a brown counterstain (Vesuvin or Bismarck brown).[13][14] This allowed the slender, blue-stained tubercle bacilli to be clearly visualized against a brown background, a critical step in proving it was the cause of the disease.[13][14] Although this specific protocol was later superseded by the Ziehl-Neelsen method (which uses Methylene blue as a counterstain), Koch's work established the dye as a fundamental tool in bacteriology.[15][16]

Chemical Principle of Methylene Blue Staining

Methylene blue's effectiveness as a biological stain is rooted in its chemical structure and properties.

-

Chemical Nature : It is a synthetic thiazine dye that acts as a cationic or basic dye.[7][10][17] In solution, it carries a positive charge.

-

Mechanism of Action : The fundamental principle of its staining action is an electrostatic attraction. Most acidic and negatively charged components within a cell, particularly nucleic acids (DNA and RNA) and acidic proteins, have a high affinity for the positively charged Methylene blue cation.[6][7][17] This binding results in the characteristic blue color, making it an excellent stain for the cell nucleus, where DNA is concentrated, and for the cytoplasm of cells rich in RNA (e.g., plasma cells, nerve cells).[6][18]

-

Redox Indicator and Viability Staining : Methylene blue is a redox indicator; it is blue in its oxidized state but becomes colorless (as leucomethylene blue ) when it accepts electrons and is reduced.[2][10][19] This property is exploited in cell viability assays. Living, metabolically active cells (like yeast) contain enzymes that can reduce Methylene blue, thus remaining unstained.[10][19] Dead cells, lacking this enzymatic activity, cannot reduce the dye and are stained blue.[7][10]

Quantitative Data Summary

The key physicochemical properties of Methylene blue relevant to its use as a biological stain are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₈ClN₃S | [10] |

| Molar Mass | 319.85 g·mol⁻¹ | [10] |

| Chemical Class | Thiazine Dye | [20] |

| Ionic Nature | Cationic (Basic) | [7][17] |

| Appearance | Dark green crystalline powder | [17] |

| λmax (in water) | ~665 nm | [3][8][20] |

| Solubility | Soluble in water and ethanol | [2][20] |

| Primary Binding Targets | Nucleic Acids (DNA, RNA), Acidic Proteins | [6][7][17] |

Key Experimental Protocols

The following protocols represent foundational and common applications of Methylene blue as a biological stain.

Simple Stain for Bacteria (Loeffler's Methylene Blue)

This method is used for observing the morphology (shape and arrangement) of most bacteria. Loeffler's formulation is an alkaline solution that improves with age.[5]

Solutions and Reagents:

-

Loeffler's Methylene Blue Solution:

-

Solution A: 0.3 g Methylene blue in 30 mL of 95% ethyl alcohol.

-

Solution B: 0.01 g potassium hydroxide (B78521) (KOH) in 100 mL of distilled water.

-

Working Solution: Mix Solution A and Solution B.[5]

-

-

Clean glass microscope slides

-

Inoculating loop

-

Bunsen burner or methanol (B129727) for fixation

-

Distilled water

-

Bibulous paper

Procedure:

-

Smear Preparation: Place a small drop of water on a clean slide. Using a sterile inoculating loop, transfer a small amount of bacterial culture to the water and mix to create a thin, even emulsion.

-

Air Dry: Allow the smear to air dry completely.

-

Heat Fixation: Pass the underside of the slide quickly through a flame 2-3 times. This adheres the bacteria to the slide. Alternatively, flood the smear with 95% methanol for 1 minute and let it air dry.[4][5]

-

Staining: Place the slide on a staining rack and flood the smear with Loeffler's Methylene blue solution. Allow the stain to act for 1-3 minutes.[1][4][5]

-

Rinsing: Gently rinse the slide with a slow stream of tap water until the runoff is clear.[11]

-

Blotting: Carefully blot the slide dry using bibulous paper. Do not wipe.[11]

-

Microscopy: Examine the slide under a microscope, starting with low power and progressing to the oil immersion objective (1000x magnification).

Expected Results: Bacterial cells will appear blue against a clear or light blue background.[18]

Methylene Blue as a Counterstain in the Ziehl-Neelsen (Acid-Fast) Method

In this differential stain, Methylene blue is used to color non-acid-fast organisms after the primary stain has been removed from them. This protocol is a standard method for identifying Mycobacterium.

Solutions and Reagents:

-

Primary Stain: Carbolfuchsin

-

Decolorizing Agent: Acid-Alcohol (e.g., 3% HCl in 95% ethanol)

-

Counterstain: 0.3% Methylene Blue Solution

-

Heat-fixed smear of specimen (e.g., sputum)

Procedure:

-

Primary Staining: Flood the heat-fixed smear with Carbolfuchsin.

-

Heating: Gently heat the slide with a flame until it steams (do not boil) for 5-10 minutes. Keep the smear covered with stain.[15][21]

-

Rinsing: After cooling, rinse the slide thoroughly with tap water.

-

Decolorization: Decolorize with acid-alcohol, adding it drop by drop until the runoff is clear or faintly pink.[12][15]

-

Rinsing: Immediately rinse with tap water to stop the decolorization process.

-

Counterstaining: Flood the slide with Methylene blue solution and let it stand for 30-60 seconds.[15][16]

-

Final Rinse and Dry: Rinse with tap water, blot dry, and examine under oil immersion.

Expected Results:

-

Acid-fast bacilli (e.g., M. tuberculosis) will appear red/pink.

-

Non-acid-fast organisms , human cells, and background material will appear blue.[15][16]

Ehrlich's Supravital Staining of Nerve Fibers

This technique, first described by Ehrlich, is used to stain nerve fibers in freshly removed or living tissue.[10] The selective blue coloration develops upon exposure to oxygen.

Solutions and Reagents:

-

Dilute Methylene Blue Solution (e.g., 0.002% to 0.02% in physiological saline).[22]

-

Fixative: 8% aqueous solution of ammonium (B1175870) molybdate (B1676688).

-

Fresh, small pieces of tissue (e.g., from muscle, skin, or iris).

Procedure:

-

Tissue Preparation: A small, thin piece of fresh tissue is removed from a recently euthanized animal. Alternatively, the dilute dye can be injected directly into the tissue or vasculature of a living animal under anesthesia (in vivo staining).[10][23]

-

Staining: The fresh tissue piece is immersed in the dilute Methylene blue solution at 37°C for a period ranging from 20 minutes to over an hour.[22] The solution should be exposed to air (oxygenated).[10]

-

Differentiation and Observation: The tissue is removed from the dye and exposed to air. The selective blue staining of nerve fibers will develop over time. The process can be monitored under a dissecting microscope.

-

Fixation: Once the desired level of staining is achieved, the tissue is immersed in the cold (4°C) ammonium molybdate solution for several hours to fix the stain.[10]

-

Dehydration and Mounting: The fixed tissue can then be dehydrated through an alcohol series, cleared (e.g., with xylene), and mounted on a slide for permanent observation.

Expected Results: Nerve fibers, nerve endings, and some neuronal cell bodies will be stained a distinct blue, while other tissue elements remain largely unstained.[10][24]

Visualizations of Key Concepts and Workflows

Historical Timeline of Methylene Blue as a Stain

Caption: Key milestones in the history of Methylene blue as a biological stain.

Mechanism of Cationic Staining

References

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. APC Pure | News | The Chemical Properties of Methylene Blue [apcpure.com]

- 3. researchgate.net [researchgate.net]

- 4. pro-lab.co.uk [pro-lab.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. macsenlab.com [macsenlab.com]

- 7. dioxnatur.com [dioxnatur.com]

- 8. researchgate.net [researchgate.net]

- 9. uwyo.edu [uwyo.edu]

- 10. Methylene blue - Wikipedia [en.wikipedia.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. asm.org [asm.org]

- 13. Rapid alkaline methylene blue supravital staining for assessment of anterior segment infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acid-Fast Positive and Acid-Fast Negative Mycobacterium tuberculosis: The Koch Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 15. himedialabs.com [himedialabs.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. uv-visible absorption spectrum of methylene blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]

- 20. Methylene Blue Spectra [omlc.org]

- 21. Acid Fast Bacteria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. karger.com [karger.com]

- 23. Cellular and Molecular Actions of Methylene Blue in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 24. karger.com [karger.com]

A Comprehensive Guide to the Solubility of Methylene Blue Hydrate in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of methylene (B1212753) blue hydrate (B1144303) across a range of common laboratory solvents. Understanding the solubility characteristics of this compound is critical for its diverse applications in research, diagnostics, and therapeutics. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion on the factors influencing its dissolution.

Core Concept: Understanding Methylene Blue Hydrate and its Solubility

Methylene blue, a cationic thiazine (B8601807) dye, typically exists in its hydrated form, incorporating water molecules within its crystal structure. The degree of hydration can vary, with monohydrate, dihydrate, and pentahydrate forms being identified.[1][2] It is important to note that while the trihydrate is commonly cited, some studies have found no evidence of its existence, highlighting the importance of characterizing the specific hydrate being used in experimental work.[1][2] The hydration state can influence the physicochemical properties of methylene blue, including its solubility.

The solubility of this compound is governed by the principle of "like dissolves like," where its polar nature dictates a higher affinity for polar solvents. Factors such as solvent polarity, temperature, and the specific crystalline form of the hydrate all play a significant role in its dissolution behavior.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various laboratory solvents. It is important to note that slight variations in reported values can be attributed to differences in the hydration state of the methylene blue used and the precise experimental conditions.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 40 g/L | 20 | [3] |

| Water | 43.6 g/L | 25 | [4] |

| Water | 43.21 g/L | 25.15 | For dried methylene blue 2-3 hydrate.[5] |

| Ethanol | ~3.3 mg/mL | Not Specified | [6] |

| Ethanol | Soluble (1:65 g/mL) | Room Temperature | [3] |

| Methanol | Very High | 30.15 | Not precisely measurable by the referenced method due to high concentration.[5] |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | Not Specified | [6] |

| Dimethylformamide (DMF) | ~2 mg/mL | Not Specified | [6] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.14 mg/mL | Not Specified | [6] |

| Chloroform | Soluble | Not Specified | [4] |

| Glacial Acetic Acid | More soluble than in water | Not Specified | [7] |

Factors Influencing this compound Solubility

The dissolution of this compound is a multifaceted process influenced by several key factors. Understanding these variables is essential for accurate and reproducible experimental work.

Caption: Key factors affecting the solubility of this compound.

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for determining the solubility of this compound in a specific solvent, based on the widely accepted shake-flask method coupled with UV-Visible spectrophotometry.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Selected laboratory solvent

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or smaller)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Cuvettes

Methodology:

1. Preparation of a Saturated Solution: a. Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial to ensure that the solution reaches saturation. b. Place the sealed container in a temperature-controlled shaker and agitate it for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. The specific time required to reach equilibrium may vary depending on the solvent and should be determined empirically if necessary.

2. Phase Separation: a. After the equilibration period, remove the container from the shaker and allow it to stand at the same temperature to let the excess solid settle. b. To further separate the undissolved solid, centrifuge the solution at a moderate speed. c. Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet. d. Filter the supernatant using a syringe filter to remove any remaining solid particles. This step is critical to ensure that the solution analyzed is free of any undissolved solute.

3. Quantification using UV-Vis Spectrophotometry: a. Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Generation of a Calibration Curve: Measure the absorbance of these standard solutions at the maximum absorbance wavelength (λmax) of methylene blue (typically around 664 nm in water) using a UV-Vis spectrophotometer.[8] Plot the absorbance values against the corresponding concentrations to generate a calibration curve. The curve should be linear in the concentration range of the standards. c. Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample. e. Calculation of Solubility: Using the equation of the calibration curve, determine the concentration of methylene blue in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

4. Data Reporting: a. Express the solubility in standard units such as grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.

Below is a workflow diagram illustrating this experimental protocol.

Caption: Workflow for determining the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The crystalline state of methylene blue: a zoo of hydrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Methylene Blue CAS#: 61-73-4 [m.chemicalbook.com]

- 4. Methylene Blue | 122965-43-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. EP2480541A2 - Crystalline methylthionium chloride (methylene blue) hydrates - Google Patents [patents.google.com]

- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]

molecular structure and formula of Methylene blue hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene (B1212753) blue, a cationic tricyclic phenothiazine (B1677639) dye, has a long-standing history in biological staining and clinical medicine. Its hydrated form is of particular interest due to its diverse biochemical and pharmacological properties. This technical guide provides an in-depth overview of the molecular structure, formula, and key applications of Methylene blue hydrate (B1144303). It details experimental protocols for its use in nucleic acid staining and as an inhibitor of key enzymes, including nitric oxide synthase, guanylyl cyclase, monoamine oxidase A, and tau protein aggregation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanisms of action.

Molecular Structure and Formula

Methylene blue hydrate is a salt of the methylthioninium cation with a chloride counterion, existing in various states of hydration. The degree of hydration can influence its molecular weight and certain physical properties.

Chemical Structure

The core structure of Methylene blue consists of a phenothiazine ring system with dimethylamino groups at positions 3 and 7. The positive charge is localized on the sulfur and secondary amine nitrogen atoms.

Molecular Formula and Weight

The general molecular formula for this compound is C₁₆H₁₈ClN₃S·xH₂O. The anhydrous form has a molecular weight of approximately 319.85 g/mol .[1][2][3] The hydrated form, often the trihydrate, has a molecular weight of about 373.90 g/mol .[4]

Physicochemical Properties

This compound typically presents as a dark green, crystalline powder with a bronze-like luster.[5] It is readily soluble in water and ethanol, forming a characteristic deep blue solution, but is sparingly soluble in chloroform (B151607) and insoluble in ether.[5][6]

Data Presentation

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| IUPAC Name | 3,7-bis(Dimethylamino)phenothiazin-5-ium chloride | [3] |

| Synonyms | Methylthioninium chloride, Basic Blue 9, C.I. 52015 | [3] |

| CAS Number | 122965-43-9 (hydrate), 7220-79-3 (trihydrate), 61-73-4 (anhydrous) | [3][6][7] |

| Property | Value | Reference |

| Molecular Formula (Anhydrous) | C₁₆H₁₈ClN₃S | [8] |

| Molecular Weight (Anhydrous) | 319.85 g/mol | [1][2][3] |

| Molecular Formula (Trihydrate) | C₁₆H₁₈ClN₃S·3H₂O | [4] |

| Molecular Weight (Trihydrate) | 373.90 g/mol | [4] |

| Melting Point | 190 °C (decomposes) | [6] |

| Solubility in Water | 4 g/100 mL | [6] |

| λmax | 668 nm, 609 nm | [6] |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Nucleic Acid Staining in Agarose (B213101) Gels

Methylene blue is a safe and effective alternative to ethidium (B1194527) bromide for visualizing nucleic acids in agarose gels.[5]

Materials:

-

Staining Solution: 0.025% (w/v) Methylene blue in deionized water.[5]

-

Destaining Solution: Deionized water.[5]

-

Agarose gel post-electrophoresis.

-

Staining tray.

Protocol:

-

Following electrophoresis, immerse the agarose gel in the Methylene blue staining solution in a suitable tray.[5]

-

Incubate for 20-30 minutes at room temperature with gentle agitation.[5]

-

Decant the staining solution (it can be reused).

-

Add deionized water to the tray to destain the gel.[5]

-

Incubate for at least 30 minutes, changing the water 2-3 times for optimal background reduction.[5]

-

Visualize the blue DNA or RNA bands against a clear or light blue background using a white light source.[5]

Inhibition of Nitric Oxide Synthase (NOS)

Methylene blue can directly inhibit the activity of nitric oxide synthase.[9] The following protocol is a general method for assessing NOS inhibition.

Materials:

-

Purified NOS enzyme.

-

NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mix containing L-arginine, NADPH, and necessary cofactors (FAD, FMN, tetrahydrobiopterin).

-

Methylene blue solutions at various concentrations.

-

Griess Reagent (for nitrite (B80452) detection).

-

96-well microplate.

Protocol:

-

Prepare a series of Methylene blue dilutions in the NOS Assay Buffer.

-

In a 96-well plate, add the Reaction Mix and the Methylene blue dilutions. Include a no-inhibitor control.

-

Initiate the reaction by adding the purified NOS enzyme to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and measure the amount of nitrite produced using the Griess Reagent, which forms a colored product that can be quantified spectrophotometrically.[8]

-

Calculate the percent inhibition for each Methylene blue concentration and determine the IC₅₀ value.

Inhibition of Soluble Guanylyl Cyclase (sGC)

Methylene blue is a well-known inhibitor of sGC, preventing the cGMP-mediated effects of nitric oxide.[4]

Materials:

-

Purified sGC enzyme.

-

sGC Assay Buffer.

-

GTP (substrate).

-

NO donor (e.g., sodium nitroprusside) to activate sGC.

-

Methylene blue solutions at various concentrations.

-

Method for quantifying cGMP (e.g., ELISA or radioimmunoassay).

Protocol:

-

Prepare dilutions of Methylene blue in the assay buffer.

-

In reaction tubes, combine the purified sGC enzyme, GTP, and the Methylene blue dilutions.

-

Activate the enzyme by adding the NO donor.

-

Incubate the reaction mixture for a defined period at an optimal temperature (e.g., 37°C).

-

Terminate the reaction.

-

Quantify the amount of cGMP produced in each reaction.

-

Calculate the inhibitory effect of Methylene blue and determine its IC₅₀.

Inhibition of Monoamine Oxidase A (MAO-A)

Methylene blue is a potent inhibitor of MAO-A.[10] An assay to determine this inhibition can be performed using recombinant human MAO-A.

Materials:

-

Recombinant human MAO-A enzyme.

-

MAO-A substrate (e.g., kynuramine).

-

Methylene blue solutions at various concentrations.

-

Assay buffer.

-

Detection system (e.g., LC-MS/MS to measure the product, 4-hydroxyquinoline).[11]

Protocol:

-

Prepare a range of Methylene blue concentrations.

-

Incubate the recombinant MAO-A enzyme with the different concentrations of Methylene blue.

-

Add the MAO-A substrate to initiate the reaction.

-

Incubate for a specific time at 37°C.

-

Stop the reaction.

-

Measure the formation of the product using a suitable analytical method like LC-MS/MS.[11]

-

Determine the IC₅₀ value of Methylene blue for MAO-A inhibition.

Inhibition of Tau Protein Aggregation

Methylene blue has been shown to inhibit the aggregation of tau protein, a hallmark of several neurodegenerative diseases.[12]

Materials:

-

Recombinant Tau protein.

-

Aggregation inducer (e.g., heparin).

-

Thioflavin T (ThT) for fluorescence-based detection of aggregates.

-

Methylene blue solutions at various concentrations.

-

96-well plate (black, clear bottom for fluorescence reading).

Protocol:

-

Prepare solutions of recombinant Tau protein, heparin, ThT, and various concentrations of Methylene blue.

-

In a 96-well plate, combine the Tau protein, heparin, and Methylene blue dilutions. Include a control without Methylene blue.

-

Incubate the plate at 37°C with shaking to promote aggregation.

-

Add ThT to each well.

-

Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) over time to monitor the kinetics of aggregation.

-

Compare the aggregation curves in the presence and absence of Methylene blue to determine its inhibitory effect.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows involving Methylene blue.

Conclusion

This compound is a versatile compound with significant applications in research and medicine. Its well-characterized molecular structure and properties, combined with its diverse biological activities, make it a valuable tool for scientists and drug development professionals. The detailed protocols and visual representations of its mechanisms of action provided in this guide serve as a comprehensive resource for utilizing this compound in a laboratory setting. Further research into its pleiotropic effects will likely uncover new therapeutic potentials for this historic dye.

References

- 1. benchchem.com [benchchem.com]

- 2. genelink.com [genelink.com]

- 3. benchchem.com [benchchem.com]

- 4. e-century.us [e-century.us]

- 5. benchchem.com [benchchem.com]

- 6. Methylene Blue staining [protocols.io]

- 7. mrcgene.com [mrcgene.com]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of nitric oxide synthesis by methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 12. benchchem.com [benchchem.com]

The Redox Properties of Methylene Blue: An In-depth Technical Guide for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Methylene (B1212753) Blue (MB), a cationic thiazine (B8601807) dye, is a versatile molecule with a rich history in biological and chemical research. Its utility extends far beyond its common application as a histological stain, primarily owing to its potent redox-cycling capabilities. This technical guide provides an in-depth exploration of the core redox properties of Methylene Blue and its application in a variety of in vitro assays, offering researchers a comprehensive resource for leveraging this compound in their studies.

Core Redox Mechanism of Methylene Blue

At the heart of Methylene Blue's functionality lies its ability to act as both an electron acceptor and donor, cycling between its oxidized (blue) and reduced (colorless) forms.[1][2] The oxidized form, Methylene Blue, can accept electrons and become reduced to Leucomethylene Blue (LMB).[1] Conversely, LMB can be oxidized back to MB by donating electrons.[1] This reversible redox reaction is the fundamental principle behind its application as a redox indicator in various chemical and biological systems.[2][3][4][5]

The standard redox potential (E₀) of the Methylene Blue/Leucomethylene Blue couple is a critical parameter governing its behavior in different environments.

Quantitative Redox Properties of Methylene Blue

The redox potential of Methylene Blue can be influenced by factors such as pH. The following table summarizes key quantitative data related to its redox properties.

| Property | Value | References |

| Standard Redox Potential (E₀) | +0.011 V (11 mV) vs. SHE | [6][7] |

| Formal Potential (pH 7.4) | -0.27 V to -0.35 V | [8] |

| Wavelength of Max. Absorbance (λmax) | 660 - 670 nm | [2] |

Applications in In Vitro Assays

Methylene Blue's redox characteristics are exploited in a range of in vitro assays to assess cellular health, metabolic activity, and microbial viability.

Cell Viability and Cytotoxicity Assays

Methylene Blue can be used as a direct stain to differentiate between viable and non-viable cells.[9] In this application, viable cells with intact membranes and active metabolism can reduce the blue MB to its colorless form, Leucomethylene Blue.[9][10] Conversely, dead or membrane-compromised cells are unable to reduce the dye and thus retain the blue stain.[9]

Interference in Redox-Based Metabolic Assays: It is crucial to note that Methylene Blue can interfere with common metabolic assays that rely on cellular reduction potential, such as MTT, XTT, and resazurin (B115843) (alamarBlue) assays.[11] MB can act as an intermediate electron carrier, accepting electrons from cellular reductants like NADH and NADPH and directly reducing the assay substrates (e.g., tetrazolium salts or resazurin).[11] This can lead to false-positive results, indicating higher metabolic activity or cell viability than is actually present.[11]

Methylene Blue Reductase Test (MBRT)

The Methylene Blue Reductase Test is a widely used method to assess the microbial load in milk and other liquid samples.[12][13][14] The principle is based on the ability of bacteria to produce reductases that decolorize Methylene Blue. The time taken for the blue color to disappear is inversely proportional to the number of microorganisms present.[14]

Experimental Protocols

Methylene Blue Staining for Cell Viability (Quantitative Elution Method)

This protocol is adapted from a comparative guide on cell viability assays.[9]

-

Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere and grow for the desired period.

-

Staining:

-

Remove the culture medium.

-

Gently wash the cells with phosphate-buffered saline (PBS).

-

Add 100 µL of a 0.5% (w/v) Methylene Blue solution in 50% ethanol (B145695) to each well.

-

Incubate at room temperature for 10-15 minutes.

-

-

Washing:

-

Remove the Methylene Blue solution.

-

Wash the plate with distilled water multiple times until the water runs clear.

-

-

Elution:

-

Add 100 µL of an elution solution (e.g., 0.1 M HCl in ethanol or 1% acetic acid in 50% ethanol) to each well.

-

Incubate on a shaker for 15-20 minutes to elute the dye.

-

-

Measurement: Read the absorbance of the eluted dye at a wavelength of 665 nm using a microplate reader.[9]

Methylene Blue Reductase Test (MBRT) for Milk Quality

This protocol is based on standard microbiological procedures.[12][14]

-

Sample Preparation: Transfer 10 ml of the milk sample into a sterile test tube.

-

Indicator Addition: Add 1 ml of a standard Methylene Blue solution to the test tube.

-

Mixing: Stopper the tube and gently invert it 4-5 times to ensure thorough mixing.

-

Incubation: Place the tube in a water bath at 37°C.

-

Observation: Record the time it takes for the blue color to completely disappear (become whitish).

Interpretation of MBRT Results:

| Reduction Time | Milk Quality |

| < 30 minutes | Very Poor |

| 30 minutes - 2 hours | Poor |

| 2 hours - 6 hours | Fair |

| 6 hours - 8 hours | Good |

| > 8 hours | Excellent |

| (Source: Adapted from microbiology lab manuals)[12] |

Role in Cellular Signaling Pathways

Methylene Blue's ability to shuttle electrons has significant implications for cellular signaling, particularly in the context of mitochondrial function and oxidative stress.

Mitochondrial Electron Transport Chain (ETC)

Methylene Blue can act as an alternative electron carrier in the mitochondrial ETC.[1][6][15] It can accept electrons from NADH and bypass complexes I and III, directly donating them to cytochrome c.[7][16] This property can be beneficial in conditions of mitochondrial dysfunction, helping to maintain ATP production and reduce the generation of reactive oxygen species (ROS).[15][16]

Modulation of Oxidative Stress and Apoptosis Pathways

By enhancing mitochondrial efficiency and reducing ROS production, Methylene Blue can influence signaling pathways related to oxidative stress and cell survival.[15][17] Studies have shown that MB can activate the NRF2 antioxidant response pathway and downregulate pro-apoptotic factors like p53 and Caspase-3.[17] Furthermore, MB has been shown to stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen.[18] It has also been implicated in modulating the Bcl-2 family of apoptosis-regulating proteins.[19]

Conclusion

The redox properties of Methylene Blue make it a powerful and versatile tool for a wide array of in vitro assays. Its utility as a redox indicator, a stain for cell viability, and a modulator of mitochondrial function provides researchers with multiple avenues for investigation. However, a thorough understanding of its mechanism, including its potential for interference in certain assays, is critical for accurate data interpretation and experimental design. This guide provides a foundational understanding of Methylene Blue's redox chemistry and its practical applications, empowering researchers to effectively utilize this classic compound in modern biological research.

References

- 1. What is the mechanism of Methylene blue? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The ‘blue bottle’ experiment | Demonstration | RSC Education [edu.rsc.org]

- 4. SATHEE: Chemistry Methylene Blue [sathee.iitk.ac.in]

- 5. anpros.com.au [anpros.com.au]

- 6. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methylene Blue Assisted Electrochemical Detection of Bacterial Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Methylene Blue Reductase Test (Procedure) : Microbiology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. youtube.com [youtube.com]

- 14. sacmicro.wordpress.com [sacmicro.wordpress.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Protection against neurodegeneration with low-dose methylene blue and near-infrared light [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Methylene blue-induced neuronal protective mechanism against hypoxiareoxygenation stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxic effect and apoptosis pathways activated by methylene blue-mediated photodynamic therapy in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylene Blue Hydrate as a Redox Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of methylene (B1212753) blue hydrate (B1144303) as a redox indicator in chemical analysis. Methylene blue's distinct color change upon reversible oxidation-reduction makes it a versatile tool for determining the endpoint of titrations and for other quantitative analytical procedures.

Core Principles

Methylene blue hydrate is a heterocyclic aromatic compound that functions as a potent redox indicator. Its utility stems from its ability to exist in two distinct forms: an oxidized state and a reduced state, each with a unique color. In an oxidizing environment, methylene blue is a vibrant blue, while in a reducing environment, it is converted to its colorless form, known as leuco-methylene blue.[1] This transformation is reversible, allowing for clear and precise endpoint determination in redox titrations.

The standard electrode potential (E°) of the methylene blue/leuco-methylene blue redox couple is +0.01 volts versus the standard hydrogen electrode (SHE). This potential dictates the conditions under which the color change will occur, making it suitable for a variety of titrimetric analyses.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound relevant to its function as a redox indicator.

| Property | Value | Notes |

| Chemical Formula | C₁₆H₁₈ClN₃S · xH₂O | Typically available as a trihydrate. |

| Molar Mass | 319.85 g/mol (anhydrous) | |

| Standard Redox Potential (E°) | +0.01 V | vs. Standard Hydrogen Electrode (SHE) |

| λmax (Oxidized Form) | ~664-668 nm | Wavelength of maximum absorbance |

| Molar Absorptivity (ε) at λmax | Approximately 81,600 L mol⁻¹ cm⁻¹ | In aqueous solution |

| Appearance (Oxidized Form) | Dark green crystalline powder | Forms a blue solution in water |

| Appearance (Reduced Form) | Colorless | Known as leuco-methylene blue |

Mechanism of Action: The Redox Transition

The functionality of methylene blue as a redox indicator is centered on its reversible reduction and oxidation. The oxidized form of methylene blue is a cation with an extensive conjugated system, which is responsible for its deep blue color. Upon accepting electrons from a reducing agent, this conjugated system is disrupted, leading to the formation of the colorless leuco-methylene blue. This process is illustrated in the signaling pathway below.

References

The Antioxidant Properties of Methylene Blue Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene (B1212753) Blue (MB), a phenothiazine (B1677639) dye with a long history of clinical use, is gaining significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms through which Methylene Blue Hydrate exerts its antioxidant effects, focusing on its role as a redox-c-ycling agent, its impact on mitochondrial function, and its ability to modulate endogenous antioxidant pathways. This document synthesizes current scientific literature to present quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways involved.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies. This compound (MBH) has emerged as a promising therapeutic agent due to its multifaceted antioxidant capabilities. This guide delves into the core mechanisms of MBH's antioxidant action, providing a technical resource for researchers and drug development professionals.

Mechanisms of Antioxidant Action

This compound employs a multi-pronged approach to combat oxidative stress, primarily through three interconnected mechanisms:

-

Redox Cycling and Direct Radical Scavenging: Methylene Blue can act as a redox cycler, meaning it can both accept and donate electrons.[1] This property allows it to directly neutralize some free radicals.[1] However, its primary antioxidant effects are largely considered to be indirect.

-

Mitochondrial Electron Transport Chain (ETC) Optimization: MBH can shuttle electrons within the mitochondrial ETC, bypassing complexes I and III, which are major sites of ROS production.[2][3] By accepting electrons from NADH and transferring them directly to cytochrome c, MBH helps to maintain the proton gradient for ATP synthesis while reducing electron leakage and subsequent superoxide (B77818) formation.[2] This "bypass" mechanism is particularly relevant in pathological conditions where mitochondrial complexes are inhibited.

-

Activation of the Nrf2/ARE Pathway: Methylene Blue is an indirect activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the endogenous antioxidant response.[4][5] Evidence suggests that MB-induced production of low levels of hydrogen peroxide (H₂O₂) can lead to the oxidation of cysteine residues on the Keap1 protein, a negative regulator of Nrf2.[6] This modification prevents Keap1 from targeting Nrf2 for proteasomal degradation, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including those for glutathione (B108866) peroxidase (GPX).[4][5]

Quantitative Data on Antioxidant Efficacy

The following tables summarize quantitative data from various studies investigating the antioxidant effects of Methylene Blue.

Table 1: In Vitro Antioxidant and Cytoprotective Effects of Methylene Blue

| Parameter | Cell Line | Condition | Methylene Blue Concentration | Result | Reference |

| EC₅₀ (Cell Viability) | HT-22 | Glutamate-induced toxicity | 17.81 nM | Increased cell viability | [7] |

| EC₅₀ (ROS Reduction) | HT-22 | Glutamate-induced toxicity | 20.37 nM | Reduced reactive oxygen species | [7] |

| Apoptotic Cells | HL1 (murine cardiomyocyte) | H₂O₂-induced stress | Not specified | Reduced number of apoptotic cells | [8] |

| Apoptotic Cells | AC16 (human cardiomyocyte) | H₂O₂-induced stress | Not specified | Reduced number of apoptotic cells | [8] |

Table 2: In Vivo Effects of Methylene Blue on Antioxidant Pathway Components and Oxidative Damage Markers

| Parameter | Animal Model | Tissue | Treatment | Result | Reference |

| KEAP1 | Rat (Doxorubicin-induced cardiotoxicity) | Cardiac | 4 mg/kg/day for 7 days | ↓ 33.6% reduction compared to Doxorubicin group | [4] |

| NFE2L2 (NRF2) | Rat (Doxorubicin-induced cardiotoxicity) | Cardiac | 4 mg/kg/day for 7 days | ↑ 247.4% increase compared to Doxorubicin group | [4] |

| NRF2 | Rat (Doxorubicin-induced cardiotoxicity) | Cardiac | 4 mg/kg/day for 7 days | ↑ 163.5% increase compared to Doxorubicin group | [4] |

| GPX-4 | Rat (Doxorubicin-induced cardiotoxicity) | Cardiac | 4 mg/kg/day for 7 days | ↑ 229.4% increase compared to Doxorubicin group | [4] |

| 8-OHdG (Oxidative DNA Damage) | Rat (Doxorubicin-induced cardiotoxicity) | Cardiac | 4 mg/kg/day for 7 days | ↓ 61.2% reduction compared to Doxorubicin group | [4] |

Signaling Pathways and Experimental Workflows

Methylene Blue and the Mitochondrial Electron Transport Chain

Methylene Blue acts as an alternative electron carrier in the mitochondria, which is particularly beneficial when complexes I and III of the electron transport chain are inhibited. This bypass mechanism helps to maintain ATP production and reduces the generation of reactive oxygen species.

Methylene Blue and the Keap1-Nrf2 Signaling Pathway

Methylene Blue indirectly activates the Nrf2 pathway, a critical defense mechanism against oxidative stress. This activation leads to the transcription of numerous antioxidant genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Samples (e.g., tissue homogenates, cell lysates)

-

MDA standard (1,1,3,3-Tetramethoxypropane)

-

Microplate reader

Protocol:

-

Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer on ice.[9]

-

Protein Precipitation: To 100 µL of sample, add 200 µL of ice-cold 10% TCA.[9]

-

Incubate on ice for 15 minutes.[9]

-

Centrifuge at 2,200 x g for 15 minutes at 4°C.[10]

-

Reaction: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.[10]

-

Incubation: Incubate the mixture in a boiling water bath for 10 minutes.[10]

-

Cooling: Cool the samples to room temperature.[10]

-

Measurement: Measure the absorbance of 150 µL of the reaction mixture in a microplate reader at 532 nm.[10]

-

Quantification: Calculate the concentration of MDA in the samples by comparing their absorbance to a standard curve prepared with MDA.

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by xanthine (B1682287) oxidase.

Materials:

-

Assay buffer (e.g., potassium phosphate (B84403) buffer with EDTA)

-

Xanthine solution

-

Xanthine oxidase solution

-

Tetrazolium salt solution (e.g., WST-1 or NBT)

-

Sample (cell or tissue lysate)

-

SOD standard

-

Microplate reader

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable buffer and determine the protein concentration.[11]

-

Assay Setup: In a 96-well plate, add the sample, assay buffer, and tetrazolium salt solution.

-

Reaction Initiation: Add xanthine solution to all wells, followed by xanthine oxidase to initiate the superoxide generation.

-

Incubation: Incubate the plate at room temperature for 20 minutes, protected from light.[11]

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).[12]

-

Calculation: The SOD activity is calculated as the percentage of inhibition of the tetrazolium salt reduction rate. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%.[12]

Catalase (CAT) Activity Assay